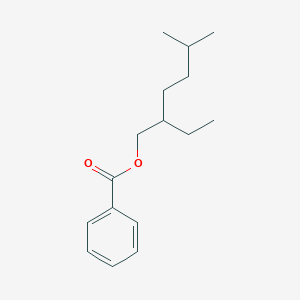

(2-Ethyl-5-methylhexyl) benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Ethyl-5-methylhexyl) benzoate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Ethyl-5-methylhexyl) benzoate, also known as 2-ethylhexyl benzoate, is an organic compound classified as a benzoate ester. This compound has garnered attention in various fields including environmental science, pharmacology, and toxicology due to its biological activity and potential applications.

- Chemical Formula : C₁₄H₁₈O₂

- Molecular Weight : 222.29 g/mol

- CAS Number : 131298-44-7

Sources and Detection

Recent studies have identified this compound in wastewater treatment plant effluents, highlighting its prevalence in synthetic and industrial contexts. The compound was detected using advanced analytical techniques such as mass spectrometry, which confirmed its presence among various metabolites in environmental samples .

Toxicity and Safety

Research indicates that this compound exhibits low toxicity levels, making it a candidate for various applications. In acute toxicity tests, the compound demonstrated minimal adverse effects on biological systems .

Pharmacological Potential

The compound's structure suggests potential pharmacological activities. As a benzoate ester, it may share properties with other compounds in its class that exhibit local anesthetic effects. For instance, derivatives of benzoates have been explored for their anesthetic properties, leading to the design of novel compounds with improved efficacy and safety profiles .

Case Studies

- Environmental Impact : A study analyzing wastewater treatment plants found that this compound was among the identified compounds affecting aquatic ecosystems. The study highlighted its persistence in the environment and potential bioaccumulation in aquatic organisms .

- Pharmacological Research : In the context of drug design, this compound has been considered for modification to enhance local anesthetic effects similar to established anesthetics like tetracaine and pramocaine. The structure–activity relationship (SAR) studies suggest that modifications to the alkyl chain could optimize its anesthetic properties while minimizing toxicity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected benzoate compounds compared to this compound:

| Compound | Local Anesthetic Effect | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Tetracaine | High | Moderate | Moderate |

| Pramocaine | High | Low | Moderate |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds function primarily through interaction with neuronal sodium channels, inhibiting action potentials and providing local anesthesia . Further research is needed to clarify its specific interactions at the molecular level.

科学研究应用

Chemical Properties and Structure

(2-Ethyl-5-methylhexyl) benzoate is an ester derived from benzoic acid and 2-ethyl-5-methylhexanol. Its structure features a benzoate group, which contributes to its solubility and reactivity in organic solvents. The compound is characterized by:

- Molecular Weight : 248.37 g/mol

- Density : Approximately 0.87 g/cm³

- Boiling Point : 290 °C

These properties make it suitable for various applications in both laboratory and industrial settings.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ester functional group allows it to participate in various reactions such as:

- Esterification : Reacting with alcohols to form new esters.

- Transesterification : Converting one ester into another, which is crucial in biodiesel production.

Environmental Studies

Recent research has identified this compound as a compound frequently detected in wastewater treatment plant effluents. A study employing ultra-high performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) revealed its presence among various xenobiotics released into the environment . This highlights its significance in:

- Pollution Monitoring : Tracking the release of potentially harmful compounds into waterways.

- Endocrine Disruption Studies : Investigating the effects of various chemicals on hormonal systems, as some studies suggest that certain concentrations may act as endocrine disruptors .

Plasticizers

This compound is used as a plasticizer in the production of flexible PVC and other polymers. Its incorporation improves the flexibility, durability, and processing characteristics of plastic materials.

Cosmetics and Personal Care Products

Due to its emollient properties, this compound is also found in cosmetic formulations, where it serves as a skin-conditioning agent. Its ability to enhance texture and spreadability makes it valuable in:

- Lotions and Creams : Providing moisture retention.

- Sunscreens : Acting as a solvent for UV filters.

Wastewater Treatment Analysis

A significant case study involved analyzing effluents from three different wastewater treatment plants using non-targeted analysis techniques . The study found that this compound was one of several compounds that persisted through treatment processes, indicating its resistance to degradation and potential environmental impact.

| Site | Compound Detected | Concentration |

|---|---|---|

| A | This compound | High |

| B | This compound | Moderate |

| C | This compound | Low |

This table illustrates the varying concentrations of the compound across different sites, emphasizing the need for further monitoring and regulation.

Toxicological Assessment

Another study evaluated the toxicological profile of this compound, focusing on its safety as a food additive and cosmetic ingredient. The findings indicated low acute toxicity levels, but long-term exposure effects remain under investigation .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, yielding carboxylic acids or carboxylates under acidic or basic conditions, respectively.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. Subsequent proton transfers and cleavage of the ester bond produce benzoic acid and 2-ethyl-5-methylhexanol .

-

Conditions : Requires concentrated HCl or H₂SO₄, with reflux .

-

Yield : >95% conversion for similar esters under optimized microwave conditions (170°C, 5 minutes) .

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation and cleavage yield sodium benzoate and 2-ethyl-5-methylhexanol .

| Reaction Type | Catalyst | Temperature | Products |

|---|---|---|---|

| Acid hydrolysis | H₂SO₄ | 100–120°C | Benzoic acid + Alcohol |

| Base hydrolysis | NaOH | 60–80°C | Sodium benzoate + Alcohol |

Transesterification

Transesterification replaces the ester’s alkoxy group with another alcohol.

-

Mechanism : Acid or base catalysts protonate the carbonyl, enabling nucleophilic attack by the new alcohol. For example, reacting (2-Ethyl-5-methylhexyl) benzoate with methanol and HCl produces methyl benzoate and 2-ethyl-5-methylhexanol .

-

Equilibrium Control : Excess alcohol shifts equilibrium toward the product .

Example :

2 Ethyl 5 methylhexyl benzoate+MeOHHClMethyl benzoate+2 Ethyl 5 methylhexanol[2][7]

Aminolysis

Esters react with amines to form amides, a key step in polymer and pharmaceutical synthesis.

-

Mechanism : Nucleophilic attack by ammonia or primary/secondary amines on the carbonyl carbon, followed by elimination of the alcohol .

-

Conditions : Requires heating (80–120°C) in anhydrous solvents like THF .

Example :

2 Ethyl 5 methylhexyl benzoate+NH3→Benzamide+2 Ethyl 5 methylhexanol[1]

Grignard Reactions

Esters react with Grignard reagents to form tertiary alcohols via a two-step nucleophilic addition.

-

Mechanism : The Grignard reagent (e.g., RMgX) attacks the carbonyl carbon, forming a ketone intermediate. A second equivalent of RMgX adds to the ketone, yielding a tertiary alcohol after protonation .

Example :

2 Ethyl 5 methylhexyl benzoate+2CH3MgBr→3 Phenyl 3 pentanol+Mg OR Br[1]

Catalytic Hydrogenation

The ester group can be reduced to a primary alcohol under high-pressure hydrogenation.

Example :

2 Ethyl 5 methylhexyl benzoateH2/PdBenzyl alcohol+2 Ethyl 5 methylhexanol[5]

Oxidation Reactions

While esters are generally resistant to oxidation, the benzene ring in benzoates can undergo electrophilic substitution (e.g., nitration, sulfonation) under strong acidic conditions .

Example – Nitration :

2 Ethyl 5 methylhexyl benzoateHNO3/H2SO4 2 Ethyl 5 methylhexyl 3 nitrobenzoate[1]

Key Factors Influencing Reactivity

-

Steric Effects : The branched 2-ethyl-5-methylhexyl group slows nucleophilic attack compared to linear esters .

-

Electronic Effects : Electron-donating alkyl groups slightly deactivate the carbonyl, reducing reaction rates .

-

Catalyst Choice : Solid acids like modified clay improve yields in transesterification by minimizing side reactions .

属性

IUPAC Name |

(2-ethyl-5-methylhexyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-14(11-10-13(2)3)12-18-16(17)15-8-6-5-7-9-15/h5-9,13-14H,4,10-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYPVYFDXIKGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C)COC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131298-44-7 |

Source

|

| Record name | Benzoic acid, C9-11-branched alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131298447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。